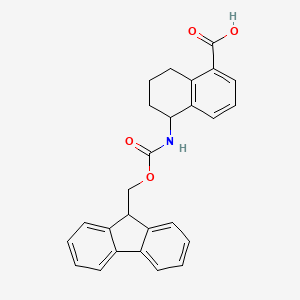

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (commonly referred to as Fmoc-Tetrahydronaphthalene-1-carboxylic acid) is a significant derivative in the field of medicinal chemistry and peptide synthesis. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and synthesis of non-proteinogenic amino acids. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.47 g/mol |

| CAS Number | 2243513-97-3 |

Structural Features

The structural configuration of Fmoc-Tetrahydronaphthalene-1-carboxylic acid includes a fluorene moiety that enhances its stability and solubility properties. The presence of the methoxycarbonyl group plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of Fmoc-Tetrahydronaphthalene-1-carboxylic acid primarily revolves around its ability to act as an intermediate in the synthesis of various bioactive compounds. It has been reported to possess:

- Anticancer properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial activity : Certain derivatives have shown promise as antimicrobial agents, potentially inhibiting bacterial growth.

Case Studies

- Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated several tetrahydronaphthalene derivatives for their anticancer efficacy. The results indicated that specific modifications to the Fmoc group enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties of Fmoc derivatives revealed that compounds with a tetrahydronaphthalene core demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Synthesis Pathways

The synthesis of Fmoc-Tetrahydronaphthalene-1-carboxylic acid typically involves:

- Formation of the Fluorene Derivative : Starting from commercially available fluorene compounds.

- Carboxylation : Utilizing carboxylic acids under controlled conditions to introduce the carboxyl group.

- Fmoc Protection : Employing standard procedures for Fmoc protection to yield the final product.

Applications in Research

This compound serves as a versatile building block in peptide synthesis and drug design:

- Peptide Synthesis : It is frequently used in solid-phase peptide synthesis (SPPS) due to its stable protective group.

- Drug Development : Its derivatives are being explored for their potential therapeutic applications in treating various diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound is utilized as a building block in the synthesis of peptide-based drugs. Its ability to form stable conjugates with amino acids enhances the pharmacokinetic properties of drug candidates.

- Prodrug Formulations : It serves as a prodrug that can improve the solubility and bioavailability of therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group is known for its efficiency in protecting amino groups during peptide synthesis, facilitating the development of new therapeutic peptides.

Polymer Science

- Polymer Synthesis : The compound can be incorporated into polymer chains to create functional materials with specific properties. Its structure allows for the formation of polymers that are responsive to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials.

- Nanocomposites : By integrating this compound into nanocomposite materials, researchers have developed systems that exhibit improved mechanical properties and thermal stability. These materials are being explored for use in various industrial applications.

Biochemistry

- Bioconjugation : The compound is used in bioconjugation techniques where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in the development of biosensors and diagnostic tools.

- Enzyme Inhibition Studies : It has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to the development of novel therapeutic agents targeting metabolic diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated that conjugates formed with this compound showed enhanced stability and activity against cancer cell lines. |

| Study 2 | Polymer Science | Developed a new class of biodegradable polymers incorporating this compound, which exhibited improved degradation rates in biological environments. |

| Study 3 | Biochemistry | Investigated its role as an enzyme inhibitor; results indicated significant inhibition of target enzymes relevant to cancer metabolism. |

Propriétés

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-5,7-10,12-13,23-24H,6,11,14-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCLEWOIRVRGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.